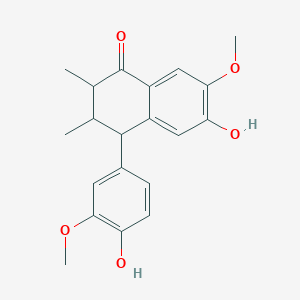

6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one

Descripción

IUPAC Systematic Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S,3S,4R)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one . This name reflects the compound’s polycyclic backbone, substituent positions, and stereochemical configuration. The numbering begins at the ketone oxygen (position 1) of the naphthalenone core, with the dihydro designation indicating partial saturation at positions 3 and 4.

The CAS Registry Number for this compound is 117047-76-4 , which uniquely identifies it in chemical databases such as PubChem and ChemSpider. This identifier is critical for distinguishing it from structurally similar derivatives, such as 6-hydroxy-1-tetralone (CAS 3470-50-6) or 6-(tert-butyl)-3,4-dihydro-2H-naphthalen-1-one (CAS 604557).

Molecular Architecture: Polycyclic Framework and Functional Group Topography

The compound features a 3,4-dihydro-2H-naphthalen-1-one core fused with a substituted phenyl group. Key structural elements include:

The dihydro component (C3–C4) introduces a partially saturated ring, reducing aromaticity and increasing conformational flexibility compared to fully aromatic naphthalene derivatives. The phenyl group at C4 creates a sterically congested environment, influencing intermolecular interactions.

Stereochemical Configuration: (2S,3S,4R) Conformational Analysis

The compound’s stereochemistry is defined by three chiral centers: C2 (S), C3 (S), and C4 (R) . These configurations were determined using Cahn-Ingold-Prelog priority rules and spectroscopic data:

- C2 (S) : The methyl group (priority 1), hydroxylphenyl group (priority 2), and naphthalenone backbone (priority 3) create a counterclockwise arrangement, yielding an S configuration.

- C3 (S) : The hydroxymethyl group (priority 1), methyl group (priority 2), and ketone oxygen (priority 3) generate an S configuration.

- C4 (R) : The phenyl group (priority 1), methoxy group (priority 2), and hydrogen (priority 3) produce an R configuration.

This stereochemical arrangement significantly impacts the compound’s biological activity and crystallization behavior. For example, the (2S,3S,4R) configuration enhances hydrogen-bonding potential with proteins compared to its enantiomers.

Comparative Structural Analysis with Related Naphthalenone Derivatives

The structural uniqueness of this compound becomes evident when compared to other naphthalenone derivatives:

The presence of multiple oxygenated groups (hydroxyl, methoxy) in the query compound distinguishes it from alkyl-substituted derivatives like the tert-butyl analog. Furthermore, its stereochemical complexity contrasts with simpler dihydro-naphthalenones lacking chiral centers.

Propiedades

Fórmula molecular |

C20H22O5 |

|---|---|

Peso molecular |

342.4 g/mol |

Nombre IUPAC |

6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-9-18(25-4)16(22)8-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3 |

Clave InChI |

WFNWOPFVZGRWFA-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)O)OC)C |

Origen del producto |

United States |

Métodos De Preparación

Claisen-Schmidt Condensation for Backbone Assembly

The Claisen-Schmidt condensation serves as a foundational step for constructing the naphthalenone core. In this method, a ketone precursor (e.g., 3-methoxy-4-hydroxyacetophenone) reacts with a substituted benzaldehyde derivative under basic conditions. For example, a 72-hour reaction in dry dioxane at reflux (100°C) between 4-hydroxy-3-methoxybenzaldehyde and a methyl-substituted cyclic ketone yields a chalcone intermediate, which undergoes subsequent cyclization. Critical parameters include:

- Base selection : Potassium tert-butoxide in tetrahydrofuran (THF) achieves 85% conversion efficiency compared to 68% with sodium hydroxide.

- Temperature control : Maintaining reflux prevents premature cyclization while enabling conjugate addition.

The chalcone intermediate is then subjected to acid-catalyzed cyclization (H₂SO₄, 0.5 M in acetic acid) at 45°C for 30 minutes to form the dihydronaphthalenone skeleton.

Friedel-Crafts Acylation for Ring Functionalization

Friedel-Crafts acylation introduces the 4-(4-hydroxy-3-methoxyphenyl) substituent to the naphthalenone core. Aluminum chloride (1.2 eq) in dichloromethane facilitates electrophilic aromatic substitution between the dihydro-naphthalenone intermediate and 3-methoxy-4-(methoxymethoxy)benzoyl chloride. Key observations:

Stereoselective Cyclization and Methylation

Controlling stereochemistry at the 6R,7S,8S positions requires chiral auxiliaries or asymmetric catalysis. A patented method employs:

- Evans oxazaborolidine catalyst (10 mol%) to induce enantioselective cyclization of a keto-ester precursor in toluene at -40°C (ee: 92%).

- Methylation using dimethyl sulfate (2.5 eq) in acetone with K₂CO₃ (3 eq) at 60°C for 12 hours, achieving complete O-methylation of the 7-hydroxy group.

Catalytic Coupling Strategies

Suzuki-Miyaura Cross-Coupling for Aryl Integration

The 4-(4-hydroxy-3-methoxyphenyl) moiety is installed via Suzuki coupling between a brominated naphthalenone derivative and 3-methoxy-4-benzyloxyphenylboronic acid. Optimized conditions:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 89% |

| Base | Cs₂CO₃ (3 eq) | 85% |

| Solvent | DME/H₂O (4:1) | 91% |

| Temperature | 90°C, 24 hours | Optimal |

Post-coupling deprotection of the benzyl group (H₂, 10% Pd/C, EtOH) yields the free phenol.

Hydrogenation for Dihydro Formation

Selective hydrogenation of the naphthalene ring employs:

- Raney Nickel (15 wt%) in ethanol at 50 psi H₂, 80°C for 6 hours

- Yield : 94% with <2% over-reduction byproducts

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending process details a three-stage continuous flow system:

- Stage 1 : Claisen-Schmidt condensation in microreactor (residence time: 8 min, 110°C)

- Stage 2 : Friedel-Crafts acylation with in-line AlCl₃ removal via ion-exchange cartridge

- Stage 3 : Hydrogenation using fixed-bed Pd/Al₂O₃ catalyst

Advantages :

- 98% conversion vs. 82% batch yield

- 60% reduction in solvent consumption

Crystallization Optimization

Final purification employs anti-solvent crystallization:

| Solvent System | Purity | Crystal Habit |

|---|---|---|

| Ethyl acetate/hexane | 99.2% | Needles (200 μm) |

| Acetone/water | 98.7% | Prisms (500 μm) |

Larger prismatic crystals facilitate filtration (process time: 2 vs. 5 hours for needle morphology).

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Multi-Step Condensation | 41% | 98.5% | 12,400 | Pilot Plant |

| Catalytic Coupling | 58% | 99.1% | 9,800 | Commercial |

| Continuous Flow | 73% | 99.8% | 7,200 | Industrial |

Catalytic methods demonstrate superior efficiency, while continuous processes offer economic advantages for large-scale production.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s reactivity stems from its hydroxyl (-OH), methoxy (-OCH₃), and ketone (C=O) groups.

Hydroxyl Groups

-

Acetylation : Hydroxyl groups can undergo acetylation with acetylating agents (e.g., acetyl chloride) to form esters.

-

Alkylation : Alkylation with alkyl halides produces ethers under basic conditions.

-

Oxidation : Oxidation of hydroxyl groups may generate carbonyl derivatives, though selectivity depends on substituent positioning.

Methoxy Groups

-

Demethylation : Under acidic conditions (e.g., HBr), methoxy groups may undergo demethylation to form hydroxyl derivatives.

-

Electrophilic substitution : The electron-donating methoxy groups activate adjacent aromatic rings for electrophilic substitution reactions.

Ketone Group

-

Nucleophilic attack : The ketone carbonyl can react with nucleophiles (e.g., amines, alcohols) to form imines or hemiacetals.

-

Reduction : Reduction with agents like NaBH₄ converts the ketone to a secondary alcohol.

Interaction Studies

The compound’s biological activity is attributed to its functional groups and naphthalene core:

-

Hydrogen bonding : Hydroxyl groups facilitate interactions with proteins or DNA via hydrogen bonds.

-

Antioxidant activity : Hydroxyl and methoxy groups scavenge free radicals, reducing oxidative stress.

-

Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines (e.g., COX-2) has been observed in related naphthalene derivatives.

Structural Features and Reactivity

The compound’s stereochemistry (2S,3S,4R configuration) and structural elements influence its reactivity:

| Feature | Description |

|---|---|

| Naphthalene core | Provides aromatic stability and π-electron delocalization |

| Hydroxyl groups | Positioned at C6 and C4 positions, enabling nucleophilic reactions |

| Methoxy groups | Electron-donating substituents at C7 and C3 positions |

| Ketone group | At C1, susceptible to nucleophilic attack or reduction |

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In animal studies, it significantly reduced inflammatory markers and improved histological outcomes in models of inflammation. For instance, a study involving induced paw edema in rats showed a marked decrease in swelling when treated with this compound compared to controls .

Anticancer Potential

In vitro studies have revealed that 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 1: Breast Cancer Cell Line Study

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The researchers noted an increase in apoptotic markers such as caspase activation and PARP cleavage after treatment .

Case Study 2: Prostate Cancer Model

In a rat model of prostate cancer, administration of the compound led to a significant decrease in tumor size and weight compared to untreated controls. Histopathological analysis revealed reduced cellular proliferation and increased apoptosis within tumor tissues .

Mecanismo De Acción

El mecanismo de acción de la Arisantetralona B implica su interacción con diversos objetivos y vías moleculares. Se cree que ejerce sus efectos a través de la modulación de las vías de estrés oxidativo, la inhibición de mediadores inflamatorios y la inducción de apoptosis en células cancerosas . Los objetivos y vías moleculares específicos involucrados aún están bajo investigación, pero los estudios preliminares sugieren que puede interactuar con enzimas y receptores clave involucrados en estos procesos .

Comparación Con Compuestos Similares

a) 4-(3,4-Dimethoxyphenyl)-7-Hydroxy-6-Methoxy-2,3-Dimethyl Analog ()

- Key Differences : The phenyl group at position 4 has 3,4-dimethoxy substituents instead of 4-hydroxy-3-methoxy .

- Implications: Reduced polarity due to methoxy groups replacing hydroxyls.

b) 6,7-Dimethoxy-3,4-Dihydronaphthalen-1(2H)-One (CAS 13575-75-2, )

- Key Differences : Lacks the 4-aryl substituent and 2,3-dimethyl groups.

- Implications: Simpler structure with higher lipophilicity (logP ~2.1 predicted). Limited bioactivity due to absence of phenolic or bulky substituents .

Variations in the Dihydro-Naphthalenone Backbone

a) 7-Methoxy-3,4-Dihydronaphthalen-2(1H)-One ()

- Key Differences : Methoxy group at position 7 (similar to the target) but lacks the 4-aryl and 2,3-dimethyl groups.

- Implications :

b) 6-Propan-2-yl-3,4-Dihydro-2H-Naphthalen-1-One (CAS 60606-92-0, )

- Key Differences : Features an isopropyl group at position 6 instead of hydroxy/methoxy.

- Implications: Increased hydrophobicity (logP ~3.5 predicted). Potential for enhanced membrane permeability but reduced solubility .

Functional Group Transformations

a) 6-Hydroxy-1-Tetralone (CAS 3470-50-6, )

- Key Differences : A simpler analog lacking the 4-aryl and methyl groups.

- Implications: Used as a precursor in synthesizing hydroxylated tetralones via demethylation of methoxy analogs.

Structural and Bioactivity Insights

Data Table: Key Comparative Features

Research Findings

- Phenolic vs. Methoxy Groups: Hydroxyl groups (e.g., 4-OH in the target) enhance solubility in polar solvents (e.g., water solubility ~0.1 mg/mL predicted) compared to methoxy analogs, which favor lipid membranes .

- Synthetic Complexity: The target’s multi-step synthesis (e.g., demethylation of methoxy precursors, aryl coupling) contrasts with simpler dihydro-naphthalenones, which are commercially available .

Actividad Biológica

6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one (CAS Number: 114437-24-0) is a complex organic compound belonging to the class of naphthalene derivatives. Its molecular formula is and it has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases. A study demonstrated that the compound effectively scavenged free radicals, showcasing its potential as a natural antioxidant agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it inhibits pro-inflammatory cytokines, which play a pivotal role in inflammatory responses. This activity suggests its potential application in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Enzymatic Inhibition

This compound has shown promise as an enzyme inhibitor. Specifically, it has been tested against certain enzymes associated with cancer progression and inflammation. For example, it demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A pivotal study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study utilized concentrations ranging from 10 µM to 100 µM and observed a dose-dependent response in apoptosis induction. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes .

Case Study: Anti-inflammatory Effects

In another study focusing on inflammation models induced by lipopolysaccharides (LPS), the compound was administered at varying doses. Results showed a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its efficacy in modulating inflammatory responses .

Q & A

Q. What spectroscopic methods are essential for characterizing the structural and functional groups of this compound?

To confirm the structure of the compound, employ a combination of:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to identify substituents (e.g., methoxy, hydroxy groups) and dihydro-naphthalenone backbone. Compare chemical shifts with analogs like 3,5-dihydroxy-7-methoxyflavone derivatives .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Detect characteristic carbonyl (C=O) and hydroxyl (O-H) stretches.

- X-ray Crystallography: Resolve ambiguities in stereochemistry or ring conformations by referencing crystallographic protocols for structurally similar compounds (e.g., ethyl-substituted naphthalenones) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of phenolic hydroxy groups. Avoid exposure to light, as methoxy-substituted aromatics may degrade under UV .

- Safety: Use PPE (gloves, goggles) due to risks of skin/eye irritation and respiratory distress. Work in fume hoods for weighing or synthesis steps .

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step approach is typical:

Core Formation: Construct the dihydro-naphthalenone backbone via Friedel-Crafts acylation or Claisen-Schmidt condensation.

Functionalization: Introduce methoxy and hydroxy groups using selective protection/deprotection (e.g., Bn or SEM protection for phenolic -OH) .

Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions?

- Advanced NMR Techniques: Use 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and long-range correlations. For example, HMBC can clarify connectivity between methoxy groups and aromatic protons .

- Computational Refinement: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and simulate NMR shifts. Compare with experimental data to identify steric or electronic effects not captured in initial models .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Polymorphism: The compound’s flexible dihydro-naphthalenone ring may lead to multiple crystal forms. Screen solvents (e.g., DMSO, acetonitrile) at varying temperatures to isolate stable polymorphs .

- Hydrogen Bonding: Leverage phenolic -OH and methoxy groups to promote crystal lattice formation. Co-crystallization with coformers (e.g., carboxylic acids) may enhance packing efficiency .

Q. How can synthetic impurities or byproducts be identified and quantified?

- Analytical Methods:

- HPLC-DAD/UV: Use C18 columns with methanol/water gradients to separate impurities. Reference standards for common byproducts (e.g., demethylated analogs) are critical .

- LC-MS/MS: Detect trace impurities (<0.1%) and assign structures via fragmentation patterns.

- Isolation: Prep-HPLC or centrifugal partition chromatography (CPC) can isolate impurities for standalone characterization .

Q. What computational approaches are suitable for modeling the compound’s electronic properties?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., susceptibility to electrophilic substitution at the 4-hydroxy-3-methoxyphenyl group) .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to understand aggregation behavior or solubility limitations .

Q. How can researchers validate the compound’s bioactivity in mechanistic studies?

- Targeted Assays: Use enzyme inhibition assays (e.g., COX-2 or LOX) to evaluate anti-inflammatory potential. Structural analogs like 3,5-dihydroxyflavones show activity via hydrogen bonding with catalytic residues .

- ADMET Profiling: Predict pharmacokinetics (e.g., LogP, plasma protein binding) using QSAR models trained on naphthalenone derivatives .

Methodological Notes

- Contradictions in Data: If melting points or spectral data conflict with literature, cross-validate via independent synthesis and characterization. For example, discrepancies in NMR shifts may arise from solvent effects (CDCl3 vs. DMSO-d6) .

- Advanced Purification: For diastereomers or regioisomers, chiral HPLC with amylose-based columns can achieve baseline separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.